molecular formula C25H21Cl2N3OS B2544479 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1206990-46-6

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2544479
CAS No.: 1206990-46-6
M. Wt: 482.42
InChI Key: IVTLQORDPKXEMF-UHFFFAOYSA-N
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Description

2-((5-(3,4-Dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic imidazole-based acetamide derivative with a complex heterocyclic framework. Its structure features a 3,4-dichlorophenyl substituent on the imidazole ring and dual p-tolyl groups (one on the imidazole nitrogen and another on the acetamide nitrogen). These structural elements are critical for its biological interactions, particularly in targeting enzymes or receptors involved in proliferative or infectious diseases.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N3OS/c1-16-3-8-19(9-4-16)29-24(31)15-32-25-28-14-23(18-7-12-21(26)22(27)13-18)30(25)20-10-5-17(2)6-11-20/h3-14H,15H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTLQORDPKXEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)C)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a detailed exploration of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Imidazole Ring : Contributes to its biological activity.
  • Thioether Linkage : Enhances interaction with biological targets.
  • Aromatic Groups : The presence of dichlorophenyl and p-tolyl groups increases lipophilicity and potential bioactivity.

Molecular Formula and Weight

  • Molecular Formula : C22H20Cl2N4OS
  • Molecular Weight : 444.39 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, primarily through the inhibition of maternal embryonic leucine zipper kinase (MELK). MELK is implicated in cancer cell proliferation and survival, making it a valuable target for therapeutic intervention.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HEPG2 (liver cancer), and others.
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics.
Cell LineIC50 (µM)Reference
MCF72.5
HEPG23.0
SW11161.8

The mechanism of action involves:

  • Kinase Inhibition : The compound inhibits MELK activity, leading to reduced cell proliferation.
  • Induction of Apoptosis : It triggers apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, preventing further division.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazole Derivative : Initial synthesis of the imidazole core.
  • Thioether Formation : Introduction of the thioether linkage.
  • Acetamide Coupling : Final coupling with p-tolyl acetamide.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • A study published in Molecules outlined its synthesis and preliminary biological evaluation, confirming its role as a MELK inhibitor with promising anticancer activity .
  • Another research article reported on structure-activity relationships (SAR), emphasizing modifications that enhance potency against specific cancer types .

Comparison with Similar Compounds

Key Observations:

p-Tolyl groups (methyl-substituted phenyl) may improve metabolic stability and membrane permeability compared to unsubstituted phenyl or nitro-substituted analogs . Thiazol-2-yl acetamide moieties (e.g., in ) are associated with cyclooxygenase (COX) inhibition, suggesting a divergent mechanism compared to imidazole-thioacetamides .

Cytotoxic Efficacy :

  • Derivatives with 4,5-dimethylimidazole cores () exhibit potent antiproliferative activity (IC50 ~15.67 µg/mL), likely due to enhanced steric and electronic interactions with tumor cell targets . The absence of methyl groups in the target compound may reduce potency but improve solubility.

Structural Flexibility :

  • The oxazole-benzimidazole hybrids () demonstrate that replacing the imidazole core with oxazole retains cytotoxicity but alters selectivity profiles .

Crystallographic Insights :

  • The dichlorophenyl-thiazolyl acetamide () shows a 61.8° dihedral angle between aromatic rings, which may influence conformational stability and receptor binding compared to the target compound’s more planar imidazole system .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Utilize nucleophilic substitution reactions between thiol-containing intermediates (e.g., 5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol) and chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) as a base. Solvent selection (e.g., ethanol or dichloromethane) and temperature control (e.g., reflux at 70–80°C) are critical for yield optimization. Recrystallization from ethanol or acetone-methanol mixtures improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • 1H/13C-NMR : Confirm the presence of aromatic protons (δ 6.8–8.1 ppm), methyl groups (δ 2.3–2.5 ppm for p-tolyl), and thioether linkages (δ ~3.8 ppm for SCH₂).
  • HR-MS : Validate molecular weight (e.g., observed m/z vs. calculated [M+H]+).
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. How should researchers design preliminary cytotoxicity assays to evaluate this compound?

  • Methodology : Use cell lines such as A549 (lung cancer) and HEK (noncancerous) for IC50 determination via MTT assays. Prioritize dose-response curves (e.g., 1–100 μM) and include positive controls (e.g., doxorubicin). A selectivity index (SI = IC50_HEK / IC50_A549) >10 indicates therapeutic potential .

Advanced Research Questions

Q. How do halogen substituents (e.g., 3,4-dichlorophenyl) and electron-donating groups (EDGs) on the imidazole scaffold influence cytotoxic activity?

  • Methodology : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl) using structure-activity relationship (SAR) studies. Halogens enhance lipophilicity and target binding (e.g., kinase inhibition), while EDGs like methoxy groups may improve solubility but reduce potency. Molecular docking can predict interactions with hydrophobic enzyme pockets .

Q. What computational strategies can elucidate the compound’s mechanism of action, particularly its enzyme inhibition potential?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like acetylcholinesterase (AChE) or cyclooxygenase (COX1/2). Validate docking poses using crystallographic data (e.g., PDB IDs) and prioritize residues involved in hydrogen bonding (e.g., NH of acetamide with Asp/His) or π-π stacking (imidazole with aromatic enzyme regions) .

Q. How can researchers resolve contradictions in reported IC50 values across different studies?

  • Methodology : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate purity via HPLC (>95%). Cross-reference with structurally similar compounds (e.g., Compound 154 in , IC50 = 3.8 μM in A549) to identify substituent-specific trends. Statistical tools like ANOVA can assess batch-to-batch variability .

Q. What role does crystallographic analysis play in correlating structural features with bioactivity?

  • Methodology : Single-crystal X-ray diffraction reveals dihedral angles (e.g., ~61.8° between dichlorophenyl and thiazole rings) and hydrogen-bonding networks (e.g., N–H⋯N motifs stabilizing dimeric forms). These structural insights guide rational modifications, such as optimizing planarity for enhanced intercalation with DNA or enzyme active sites .

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